Egfr/her2/cdk9-IN-1

Description

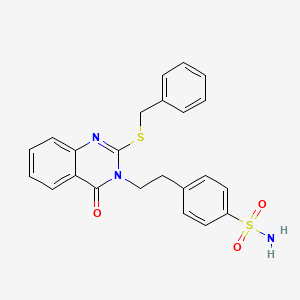

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H21N3O3S2 |

|---|---|

Molecular Weight |

451.6 g/mol |

IUPAC Name |

4-[2-(2-benzylsulfanyl-4-oxoquinazolin-3-yl)ethyl]benzenesulfonamide |

InChI |

InChI=1S/C23H21N3O3S2/c24-31(28,29)19-12-10-17(11-13-19)14-15-26-22(27)20-8-4-5-9-21(20)25-23(26)30-16-18-6-2-1-3-7-18/h1-13H,14-16H2,(H2,24,28,29) |

InChI Key |

BBMUYWDZIIQJMA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C(=O)N2CCC4=CC=C(C=C4)S(=O)(=O)N |

Origin of Product |

United States |

Molecular Mechanism of Action of Egfr/her2/cdk9 in 1

Direct Kinase Inhibitory Profile and Potency

EGFR/HER2/CDK9-IN-1, also identified as Compound 4 in some studies, has demonstrated potent inhibitory activity against its designated kinase targets. medchemexpress.com The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been quantified for each kinase, revealing a profile of a formidable multi-kinase inhibitor. medchemexpress.comcymitquimica.com

Table 1: In Vitro Kinase Inhibitory Potency of this compound

| Target Kinase | IC50 (nM) | Reference |

|---|---|---|

| EGFR | 90.17 | medchemexpress.com, cymitquimica.com |

| HER2 | 131.39 | medchemexpress.com, cymitquimica.com |

| CDK9 | 67.04 | medchemexpress.com, cymitquimica.com |

The compound effectively inhibits EGFR with an IC50 value of 90.17 nM. medchemexpress.comcymitquimica.com EGFR is a receptor tyrosine kinase that, upon activation, triggers major downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. mdpi.com These pathways are central to regulating cell proliferation, survival, and differentiation. mdpi.com By blocking the kinase activity of EGFR, the inhibitor prevents these downstream signals, thereby impeding tumor cell growth. mdpi.com

This compound shows potent inhibition of HER2, another member of the epidermal growth factor receptor family, with an IC50 of 131.39 nM. medchemexpress.comcymitquimica.com Overexpression or amplification of HER2 is a known driver in several cancers, particularly breast cancer. nih.gov Inhibition of HER2 disrupts its signaling functions, which are homologous to those of EGFR, leading to the suppression of cancer cell proliferation.

The compound is most potent against CDK9, with an IC50 value of 67.04 nM. medchemexpress.comcymitquimica.com CDK9 is a transcriptional kinase that forms a complex with Cyclin T, creating the Positive Transcription Elongation Factor b (P-TEFb). nih.gov This complex phosphorylates RNA Polymerase II, a critical step for the elongation phase of transcription. nih.gov By inhibiting CDK9, the compound suppresses the transcription of genes essential for cancer cell survival, including those encoding for anti-apoptotic proteins like Mcl-1 and oncogenes such as MYC. nih.gov

As a multi-targeted agent, the selectivity profile of this compound is a key consideration. While it potently inhibits its three primary targets, many kinase inhibitors can affect other kinases due to the conserved nature of the ATP-binding pocket across the kinome. mdpi.comacs.org However, the simultaneous targeting of EGFR, HER2, and CDK9 provides a mechanistic advantage by disrupting both receptor tyrosine kinase signaling and transcriptional elongation.

Inhibition of HER2 Kinase Activity

Downstream Cellular and Molecular Effects of Multi-Target Inhibition

The concurrent blockade of EGFR, HER2, and CDK9 by a single agent leads to a multi-pronged attack on cancer cells, culminating in the modulation of fundamental cellular processes like cell cycle progression.

The inhibition of signaling pathways crucial for cell growth and the machinery of gene transcription is expected to have a profound impact on the cell cycle. Research on agents with similar multi-target profiles demonstrates that this class of inhibitors can effectively halt the proliferation of cancer cells by inducing cell cycle arrest. researchgate.netnih.govrsc.org

Studies on related quinazoline-based compounds that also inhibit EGFR, HER2, and CDK9 have shown the ability to induce cell cycle arrest. researchgate.netrsc.org For instance, one such compound led to an accumulation of cells in the G2/M phase in T-47D breast cancer cells, while another caused G1 phase arrest in MOLT4 leukemia cells. researchgate.netrsc.org

Furthermore, research combining EGFR tyrosine kinase inhibitors (EGFR-TKIs) with dual cdc7/CDK9 inhibitors—a strategy that mimics the action of this compound—resulted in a synergistic induction of G2/M cell cycle arrest in triple-negative breast cancer cell lines. nih.govresearchgate.net This co-treatment also led to a decrease in the levels of key cell cycle proteins such as CDK4 and Cyclin D1. nih.gov These findings suggest that this compound likely exerts its anti-tumor activity in part by obstructing cell cycle progression, leading to an arrest at various phases depending on the specific cancer cell type. researchgate.netnih.govrsc.org

Induction of Apoptosis Pathways

A crucial aspect of the antitumor effect of this compound is its ability to induce apoptosis, or programmed cell death, in cancer cells. This is achieved through the precise regulation of proteins that either promote or inhibit this process.

A primary mechanism by which this compound and other CDK9 inhibitors induce apoptosis is through the downregulation of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). medchemexpress.comresearchgate.net MCL-1 is a member of the B-cell lymphoma 2 (Bcl-2) family and plays a critical role in preventing cell death. scitechnol.com By inhibiting CDK9, the compound effectively reduces the expression of MCL-1, tipping the balance towards apoptosis. researchgate.netnih.gov This depletion of MCL-1 is a key factor in the initiation of apoptosis following treatment with CDK9 inhibitors. researchgate.netnih.gov

The significance of MCL-1 in cell survival is underscored by the fact that its overexpression is a vulnerability in numerous cancers. acs.org Furthermore, the upregulation of MCL-1 has been linked to resistance to various cancer therapies. scitechnol.com Therefore, the ability of this compound to suppress MCL-1 expression represents a critical component of its therapeutic potential.

Impact on Gene Transcription and RNA Polymerase II Phosphorylation

This compound exerts a profound impact on gene transcription, a fundamental process for cell growth and survival. This is primarily achieved through its inhibition of CDK9, a key regulator of RNA Polymerase II (Pol II), the enzyme responsible for transcribing DNA into RNA. um.esnih.gov

CDK9, as part of the Positive Transcription Elongation Factor b (P-TEFb) complex, phosphorylates the C-terminal domain (CTD) of RNA Pol II, particularly at the Serine 2 (Ser2) residue. nih.govnih.gov This phosphorylation event is a critical signal that allows RNA Pol II to transition from a paused state to productive elongation, leading to the synthesis of messenger RNA (mRNA). acs.orgnih.gov By inhibiting CDK9, this compound prevents this crucial phosphorylation step. nih.govnih.gov This leads to a decrease in the phosphorylation of RNA Pol II at Ser2, effectively stalling transcription. nih.govoncotarget.com

The inhibition of CDK9 and the subsequent impact on RNA Pol II phosphorylation have been shown to cause premature termination of transcription. biorxiv.org This disruption of the normal transcription cycle prevents the production of essential proteins, including those that drive cancer cell proliferation and survival.

A major consequence of the CDK9-mediated disruption of transcription is the downregulation of key oncogenic regulators, most notably c-MYC and MCL-1. acs.orgnih.gov Both of these proteins have short half-lives, making their expression levels highly dependent on continuous transcription. nih.gov

c-MYC is a transcription factor that is dysregulated in a high percentage of human cancers and is known to drive cancer in an addictive manner. acs.org CDK9 plays a crucial role in regulating the transcription of the MYC gene. acs.orgnih.gov By inhibiting CDK9, this compound leads to a significant reduction in c-MYC levels, thereby suppressing a major driver of tumor growth. medchemexpress.comacs.org

Similarly, as discussed previously, the transcription of the MCL-1 gene is also highly dependent on CDK9 activity. acs.orgnih.gov Inhibition of CDK9 by compounds like this compound leads to the transcriptional downregulation of MCL-1, contributing to the induction of apoptosis. medchemexpress.comnih.gov The simultaneous downregulation of both c-MYC and MCL-1 represents a powerful anti-cancer mechanism. medchemexpress.com

The influence of this compound on gene transcription extends to the regulation of transcription factor binding to gene promoters. A notable example is the Hypoxia-Inducible Factor-1α (HIF-1α). Research has shown that CDK9 inhibitors can downregulate the binding of HIF-1α to the promoter region of the MCL-1 gene. nih.govoncotarget.com

HIF-1α is a key transcription factor that is stabilized under hypoxic (low oxygen) conditions, which are common in solid tumors. oncotarget.com It drives the expression of genes involved in processes such as angiogenesis and cell survival. oncotarget.com By inhibiting the binding of HIF-1α to the MCL-1 promoter, CDK9 inhibitors provide an additional layer of control over MCL-1 expression, further promoting apoptosis. nih.govoncotarget.com This mechanism highlights the intricate interplay between different signaling pathways and transcription factors that are modulated by this compound.

Transcriptional Downregulation of Oncogenic Regulators (e.g., c-MYC, MCL-1)

Crosstalk with Key Signaling Pathways

The efficacy of this compound is enhanced by its ability to interfere with the crosstalk between different signaling pathways that are critical for cancer cell growth and survival.

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a central pathway that regulates cell proliferation, differentiation, and survival. nih.gov Key components of this pathway, including EGFR, KRAS, and BRAF, are frequently mutated or overexpressed in various cancers. nih.govaacrjournals.org

This compound directly inhibits EGFR and HER2, which are receptor tyrosine kinases at the top of the MAPK cascade. medchemexpress.com This inhibition prevents the activation of downstream signaling. Furthermore, studies on CDK9 inhibitors have revealed a broader suppression of the MAPK pathway. aacrjournals.org In colorectal cancer models, for instance, CDK9 inhibitors have been shown to suppress multiple targets within the MAPK pathway, including EGFR, KRAS, and BRAF. aacrjournals.org This vertical suppression of the MAPK signaling pathway suggests a unique mechanism of action for this class of drugs. aacrjournals.org

The ability of this compound to simultaneously target multiple nodes within the MAPK cascade—from the cell surface receptors (EGFR/HER2) to downstream effectors via CDK9 inhibition—represents a comprehensive strategy to dismantle a key driver of oncogenesis.

Inhibitory Activity of this compound and Related Compounds

The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound and related compounds against their target kinases. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

| Compound | Target Kinase | IC50 (nM) |

| This compound | EGFR | 90.17 medchemexpress.com |

| HER2 | 131.39 medchemexpress.com | |

| CDK9 | 67.04 medchemexpress.com | |

| EGFR/HER2/CDK9-IN-2 | EGFR | 145.35 medchemexpress.com |

| HER2 | 129.07 medchemexpress.com | |

| CDK9 | 117.13 medchemexpress.com | |

| EGFR/HER2/CDK9-IN-3 | EGFR | 191.08 medchemexpress.com |

| HER2 | 132.65 medchemexpress.com | |

| CDK9 | 113.98 medchemexpress.com |

Influence on PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a fundamental signaling cascade that is downstream of both EGFR and HER2. mdpi.comoncotarget.com Its activation is a critical event in promoting cell metabolism, growth, and proliferation. mdpi.com EGFR and HER2, upon activation by ligand binding or overexpression, trigger the activation of PI3K. nih.gov

Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). mdpi.comnih.gov PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as the serine/threonine kinase AKT, to the cell membrane. mdpi.com This translocation allows for the phosphorylation and activation of AKT by other kinases. mdpi.com Activated AKT then phosphorylates a multitude of downstream substrates, including the tuberous sclerosis complex 2 (TSC2), which leads to the activation of mTOR Complex 1 (mTORC1). researchgate.net The mTORC1 complex is a central regulator of cell growth and proliferation. mdpi.comresearchgate.net

Given that this compound is a potent inhibitor of both EGFR and HER2, it directly intervenes at the apex of this cascade. By blocking EGFR and HER2 kinase activity, the compound is expected to prevent the initial activation of PI3K. This leads to a subsequent reduction in AKT phosphorylation and, ultimately, the suppression of mTORC1 activity. This inhibition of the PI3K/AKT/mTOR pathway is a key mechanism through which the compound exerts its anti-proliferative effects. oncotarget.com

Expected Effects of this compound on the PI3K/AKT/mTOR Pathway

| Pathway Component | Expected Effect of Inhibition | Rationale |

| PI3K | Decreased Activity | Downstream of EGFR/HER2, which are directly inhibited. mdpi.com |

| AKT | Decreased Phosphorylation/Activation | Activation is dependent on PI3K activity. mdpi.com |

| mTORC1 | Decreased Activity | Activated by AKT through inhibition of the TSC complex. researchgate.net |

| Cell Proliferation & Survival | Inhibition | The PI3K/AKT/mTOR pathway is a primary driver of these processes. mdpi.commdpi.com |

Interactions with Hippo/YAP Signaling

The Hippo signaling pathway is a key regulator of organ size and tissue homeostasis, and its dysregulation is implicated in cancer development. embopress.org Its primary downstream effector is the transcriptional co-activator Yes-associated protein (YAP). mdpi.com There is significant crosstalk between the EGFR/HER2 and Hippo/YAP signaling pathways.

Research has shown that activation of EGFR signaling can inhibit the core Hippo kinase cascade, which includes LATS1/2. embopress.orgnih.gov This inhibition prevents the phosphorylation of YAP. embopress.org Unphosphorylated YAP translocates to the nucleus, where it binds with TEAD transcription factors to drive the expression of genes that promote cell proliferation and migration. nih.gov Critically, YAP can induce the transcription of EGFR ligands, such as Amphiregulin (AREG), creating a positive feedback loop that sustains pro-tumorigenic signaling. embopress.orgnih.gov By inhibiting EGFR and HER2, this compound is positioned to disrupt this feedback loop, leading to the activation of the Hippo kinase cascade and subsequent phosphorylation and cytoplasmic sequestration of YAP. nih.govmdpi.com

Furthermore, the compound's inhibition of CDK9 provides a second, more direct point of intervention against YAP-driven activity. CDK9 is essential for the process of transcriptional elongation, where it phosphorylates the C-terminal domain of RNA Polymerase II. oncotarget.com This action is required for the productive transcription of many genes, including YAP/TAZ targets. mdpi.commdpi.com Therefore, by inhibiting CDK9, this compound can effectively block the transcription of YAP's target genes, even if upstream signals are promoting YAP activation. mdpi.commdpi.com This dual blockade of both upstream activation and downstream transcriptional output of YAP signaling represents a comprehensive mechanism to suppress its oncogenic function.

Anticipated Interactions of this compound with Hippo/YAP Signaling

| Interaction Point | Expected Effect of Inhibition | Mechanism |

| EGFR/YAP Feedback Loop | Disruption | Inhibition of EGFR prevents the suppression of the Hippo kinase LATS1/2, leading to YAP phosphorylation and inactivation. embopress.orgnih.gov |

| YAP Nuclear Localization | Decreased | Suppression of the EGFR-mediated signal that inhibits the Hippo pathway. nih.gov |

| YAP Target Gene Transcription | Inhibition | Direct blockade of transcriptional elongation by CDK9 inhibition. mdpi.commdpi.com |

Preclinical Efficacy Studies of Egfr/her2/cdk9 in 1

In Vitro Efficacy in Cancer Cell Line Models

ER-Positive and ER/HER2-Positive Breast Cancer Models

Activity in Esophageal Adenocarcinoma Cell Lines

In vitro studies on esophageal adenocarcinoma (EAC) cell lines have demonstrated significant anti-tumor effects resulting from the inhibition of CDK9. Pharmaceutical agents that inhibit CDK9, such as Flavopiridol and CAN508, have been shown to significantly reduce cell proliferation in a dose-dependent manner across various EAC cell lines, including SKGT4, FLO1, and OE33. nih.gov For instance, treatment with CAN508 was sufficient to inhibit the proliferation of OE33 and FLO-1 cells. nih.gov Similarly, the highly specific CDK9 inhibitor BAY1143572 also demonstrated dose-dependent anti-proliferative effects in EAC cells. nih.gov

Beyond inhibiting proliferation, targeting CDK9 induces apoptosis (programmed cell death) and causes cell cycle arrest. nih.gov The combination of these effects underscores the potential of this therapeutic strategy in EAC. nih.gov Given that EGFR and HER2 are also critical targets in esophageal cancer, a compound like EGFR/HER2/CDK9-IN-1, which also blocks these receptor tyrosine kinases, would be expected to exert potent cytotoxic effects in EAC cell lines. nih.govaging-us.com

Table 1: Effects of Targeting CDK9 in Esophageal Adenocarcinoma Cell Lines

| Cell Line | Observed Effect | Reference Compound(s) | Citation |

|---|---|---|---|

| SKGT4 | Reduced proliferation, increased apoptosis, G1 cell cycle arrest | Flavopiridol, CAN508 | nih.gov |

| FLO-1 | Reduced proliferation, increased apoptosis | Flavopiridol, CAN508 | nih.gov |

| OE33 | Reduced proliferation, increased apoptosis | Flavopiridol, CAN508 | nih.gov |

| OE33R | Dose-dependent anti-proliferative effects | BAY1143572 | nih.gov |

Activity in Pancreatic and Cervical Cancer Cell Lines

In pancreatic cancer, the dual inhibition of EGFR and HER2 has shown promise. The selective EGFR/HER2 tyrosine kinase inhibitor lapatinib (B449) demonstrated notable activity, particularly in the BxPc-3 and HPAC cell lines. nih.govresearchgate.net It also showed effects in some K-Ras mutated pancreatic cancer cell lines that were resistant to the EGFR-specific inhibitor erlotinib. nih.govresearchgate.net The rationale for targeting both receptors is supported by the expression of EGFR in a significant subset of pancreatic tumors and the critical role of EGFR/HER2 heterodimers in signaling. researchgate.netnih.gov The additional inhibition of CDK9, a kinase implicated in pancreatic cancer, would likely enhance these anti-proliferative effects. aging-us.com

For cervical cancer, HER family receptors, including EGFR and HER2, have been identified as important biomarkers and therapeutic targets. thno.org Studies using HER inhibitors like lapatinib have shown efficacy in reducing the aggressiveness of cervical cancer cells in vitro. thno.org Multi-kinase inhibitors with activity against EGFR, HER2, and a CDK (such as CDK2) have demonstrated cytotoxic effects against the HeLa cervical cancer cell line. medchemexpress.com Therefore, a compound such as this compound is anticipated to show significant cytotoxic activity in cervical cancer cell lines that are dependent on these signaling pathways.

Broader Cytotoxic Effects Across Diverse Cancer Cell Panels

The development of multi-kinase inhibitors has revealed that targeting several key cancer-related enzymes simultaneously can produce broad cytotoxic effects. For example, quinazoline-based compounds designed to inhibit EGFR, HER2, and CDK9 have been evaluated against the NCI's 59-cell line panel, showing cytotoxic activity across a range of human cancers. rsc.org Similarly, other multi-target kinase inhibitors have demonstrated cytotoxic effects against a diverse panel of cancer cells, including those from breast cancer (MCF-7, MDA-MB-231), liver cancer (HepG2), and colon cancer (HCT116). medchemexpress.comnih.gov

This broad activity is attributed to the fundamental roles these kinases play in cell cycle control (CDK9) and growth factor signaling (EGFR, HER2). medchemexpress.comrsc.org The inhibition of CDK9, in particular, has been shown to be effective against a wide array of cancer cell lines. nih.gov The combined blockade of these three targets by a single agent like this compound would predictably result in potent and widespread anti-tumor activity across different cancer types.

In Vivo Efficacy in Murine Tumor Models

Suppression of Tumor Growth in Xenograft Models

The anti-tumor activity of inhibiting these pathways has been confirmed in in vivo models of esophageal adenocarcinoma. Pharmaceutical inhibition of CDK9 with agents like CAN508 and Flavopiridol led to a significant reduction in tumor volume in EAC xenografts compared to controls. nih.gov Another specific CDK9 inhibitor, BAY1143572, also demonstrated efficacy in reducing tumor growth in xenograft models. researchgate.net

Furthermore, studies combining CDK9 inhibition with radiation showed a potent anti-tumorigenic effect, significantly retarding the growth of multiple EAC xenografts, including FLO-1, SKGT4, and OE33. nih.govresearchgate.net In some cases, the combination of a CDK9 inhibitor and radiation caused tumors to shrink below their initial volume, suggesting a higher efficacy than either treatment alone. nih.govresearchgate.net The use of EGFR and HER2 inhibitors has also been evaluated in patient-derived xenograft (PDX) models of esophageal cancer, showing the potential to restrain tumor growth. aging-us.com These findings collectively support the potent in vivo anti-tumor efficacy that would be expected from a triple inhibitor like this compound in EAC models.

Table 2: In Vivo Efficacy in Esophageal Adenocarcinoma Xenograft Models

| Model | Treatment Approach | Outcome | Citation |

|---|---|---|---|

| EAC Xenografts | CDK9 Inhibition (CAN508, Flavopiridol) | Significant reduction in tumor volume | nih.gov |

| FLO-1, SKGT4 Xenografts | CDK9 Inhibition (BAY1143572) + Radiation | Potent retardation of tumor growth; tumor shrinkage | nih.govresearchgate.net |

| EAC PDX Model | CDK9 Inhibition (BAY1143572) | Sensitization to radiation, reduced tumor volume | nih.gov |

| ESCC PDX Model | EGFR/HER2 Inhibition (Afatinib, Lapatinib) | Tumor growth inhibition | aging-us.com |

In BRAF-mutant colorectal cancer (CRC), a particularly aggressive subtype, there is a strong rationale for the therapeutic strategy embodied by this compound. Studies have revealed that CDK9 inhibitors can suppress key cancer pathways in CRC, including the MAPK signaling pathway, where BRAF is a key component. aacrjournals.orgresearchgate.net Importantly, CDK9 inhibition was found to suppress the expression of EGFR, KRAS, and BRAF. aacrjournals.orgresearchgate.net

This mechanism provides a basis for combining CDK9 inhibition with MAPK pathway inhibitors. As a proof-of-concept, the combination of CDK9 inhibitors and BRAF inhibitors was shown to synergistically suppress the growth of BRAF-mutant CRC in both in vitro and in vivo models. aacrjournals.orgresearchgate.net This synergistic effect led to a stronger induction of apoptosis and more significant suppression of MAPK pathway signaling compared to single-agent treatments. researchgate.net These findings suggest that a multi-targeting agent like this compound could be highly effective in BRAF-mutant CRC by providing a vertical blockade of the MAPK signaling pathway. aacrjournals.orgresearchgate.net

HER2-Amplified Breast Cancer Xenografts

Human Epidermal Growth Factor Receptor 2 (HER2) is amplified in approximately 20% of breast cancers, leading to an aggressive disease phenotype. nih.govresearchgate.net While HER2-targeted therapies are a cornerstone of treatment, their efficacy can be limited by intrinsic and acquired resistance. nih.govfrontiersin.org One significant resistance mechanism involves the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1). nih.govresearchgate.net The transcription of MCL-1 is dependent on CDK9, suggesting that co-inhibition of HER2 and CDK9 could be a potent therapeutic strategy. nih.gov

Preclinical studies combining specific inhibitors to mimic the action of a triple EGFR/HER2/CDK9 inhibitor have demonstrated significant anti-tumor activity in HER2-amplified breast cancer models. The CDK inhibitor dinaciclib (B612106), which targets CDK9, has been shown to effectively sensitize HER2-amplified breast cancer models to HER2 inhibitors both in vitro and in vivo. nih.govresearchgate.net In these studies, the combination of dinaciclib with dual HER2/EGFR inhibitors (neratinib, lapatinib) or a selective HER2 inhibitor (tucatinib) resulted in the suppression of MCL-1 RNA and induction of robust apoptosis. nih.govresearchgate.net This synergistic effect highlights the therapeutic potential of a single molecule like this compound, which is designed to engage these exact pathways. The combination of CDK inhibitors with HER2-targeted agents may present a viable chemotherapy-free treatment strategy for these cancers. researchgate.net

Table 1: Summary of Preclinical Efficacy in HER2-Amplified Breast Cancer Models (Combination Approach)

| Model System | Therapeutic Combination | Key Research Findings | Citation |

|---|---|---|---|

| HER2+ Breast Cancer Xenografts | Dinaciclib (CDK inhibitor) + Tucatinib (B611992) (HER2 inhibitor) | Combination treatment led to increased cleaved PARP, indicating apoptosis, and decreased cell viability in BT-474 and MDA-MB-453 cell lines. | nih.gov |

| HER2+ Breast Cancer Xenografts | Dinaciclib (CDK inhibitor) + Neratinib (B1684480)/Lapatinib (HER2/EGFR inhibitors) | Dinaciclib effectively sensitizes preclinical models to HER2 inhibitors by blocking MCL-1, leading to significant apoptosis. | nih.govresearchgate.net |

| HER2+ Trastuzumab-Resistant Xenografts | Dinaciclib (CDK inhibitor) | In models with CDK12 amplification (a feature highly co-occurrent with HER2 amplification), dinaciclib treatment inhibited tumor growth. | embopress.org |

Patient-Derived Xenograft Models of Resistant Disease

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are invaluable for studying mechanisms of drug resistance and evaluating novel therapies. nih.govfrontiersin.orgbiorxiv.org In non-small cell lung cancer (NSCLC), for instance, resistance to EGFR tyrosine kinase inhibitors (TKIs) is a major clinical challenge. mdpi.com Resistance can emerge through various mechanisms, including the activation of bypass signaling pathways. mdpi.com

One such mechanism is the amplification of HER2, which has been observed in about 12% of EGFR-mutant tumors with acquired resistance to TKIs. nih.gov This finding provides a strong rationale for targeting HER2 in the resistant setting. Indeed, preclinical studies using PDX models of EGFR or HER2 exon 20-mutant NSCLC demonstrated that the inhibitor poziotinib (B1662824) had greater anti-tumor activity than approved EGFR TKIs. nih.gov

Furthermore, the inhibition of CDK9 has emerged as a promising strategy to overcome resistance to targeted therapies. In preclinical models of NSCLC, including cell lines and tumor organoids, CDK9 inhibitors demonstrated high potency in cells that had developed resistance to the third-generation EGFR inhibitor osimertinib (B560133). mdpi.com The efficacy of CDK9 inhibition is linked to the suppression of key survival proteins like MCL-1 and pro-tumorigenic transcription factors. mdpi.com The ability of a compound like this compound to simultaneously block EGFR, the HER2 resistance pathway, and the CDK9-mediated survival pathway could therefore offer a significant advantage in treating resistant cancers.

Table 2: Efficacy in Patient-Derived Xenograft (PDX) Models of Resistant Cancer

| Cancer Type | Resistance Context | Therapeutic Strategy | Key Research Findings | Citation |

|---|---|---|---|---|

| NSCLC | EGFR or HER2 exon 20 mutations (intrinsically resistant) | Poziotinib (EGFR/HER2 inhibitor) | Demonstrated greater activity than approved EGFR TKIs in PDX models. | nih.gov |

| NSCLC | Acquired resistance to EGFR-TKIs | Afatinib (EGFR/HER2 inhibitor) + Cetuximab (EGFR antibody) | Combination significantly inhibited HER2 phosphorylation in vivo; HER2 amplification was identified as a key resistance mechanism. | nih.gov |

| NSCLC | Osimertinib (EGFR inhibitor) resistance | CDK9 Inhibitors | Markedly reduced the viability of resistant PC9 cells with efficacy comparable to the parental (sensitive) cells. | mdpi.com |

Mechanisms of Resistance and Strategies for Overcoming Them

Combination Therapeutic Approaches to Circumvent Resistance

Synergistic Effects with Other Targeted Agents

Combination with CDK4/6 Inhibitors

The rationale for combining Egfr/her2/cdk9-IN-1 with Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors stems from the intricate interplay between cell cycle regulation and growth factor signaling pathways. Multiple oncogenic pathways converge on the CDK4/6–cyclin D–Rb axis to drive cell-cycle progression. oncotarget.com Inhibition of this axis is a key therapeutic strategy. oncotarget.com

However, resistance to CDK4/6 inhibitors can emerge through various mechanisms, including the loss of the retinoblastoma (Rb) tumor suppressor and the amplification of cyclin E1. dovepress.com This has led to the investigation of combination therapies. For instance, preclinical studies have demonstrated that combining a CDK4/6 inhibitor with a CDK2 inhibitor could be a strategy to overcome resistance. dovepress.com In estrogen receptor-positive (ER+)/HER2- breast cancer, the addition of CDK4/6 inhibitors to endocrine therapy has become a standard of care. frontiersin.org

Research has shown that resistance to CDK4/6 inhibition can be mediated by aberrant signaling from fibroblast growth factor receptor (FGFR), ERBB2 (HER2), and RAS pathways. tandfonline.com This suggests that a multi-targeted approach, such as combining a CDK4/6 inhibitor with an agent like this compound that also targets HER2, could be beneficial. The combination aims to simultaneously block parallel or downstream resistance pathways. For example, in HER2-positive breast cancer, targeting CDK4/6 can re-sensitize resistant tumors to anti-HER2 therapy. tandfonline.com

Clinical trials are actively exploring various combinations of CDK4/6 inhibitors with other targeted agents. For example, the combination of palbociclib (B1678290) with the HER2 antibody-drug conjugate trastuzumab-DM1 is being investigated in HER2+ breast cancer. nih.gov Similarly, trials are evaluating CDK4/6 inhibitors in combination with HER2 inhibitors like tucatinib (B611992) and pertuzumab. nih.gov

Table 1: Preclinical and Clinical Investigations of CDK4/6 Inhibitor Combinations

| Combination Agent | Cancer Type | Rationale | Study Phase |

| Letrozole | HR+/HER2- Advanced Breast Cancer | Standard of care, synergistic anti-proliferative effect. frontiersin.org | Approved |

| Fulvestrant | ER+/HER2- Advanced Breast Cancer | Overcomes endocrine resistance. frontiersin.org | Approved |

| Trastuzumab-DM1 | HER2+ Breast Cancer | Targets HER2-positive cells and overcomes resistance. nih.gov | Phase Ib |

| Tucatinib + Letrozole | HR+, HER2+ Breast Cancer | Dual blockade of HER2 and CDK4/6 pathways. nih.gov | Phase Ib/II |

| Dinaciclib (B612106) (CDK2 inhibitor) | ER+/HER2- Breast Cancer | Overcomes CDK4/6 inhibitor resistance mediated by CDK2. frontiersin.org | Preclinical |

Integration with Agents Modulating Apoptotic Pathways (e.g., MCL-1 Inhibitors)

Myeloid cell leukemia-1 (MCL-1) is an anti-apoptotic protein that is overexpressed in numerous cancers and plays a crucial role in resistance to various therapies. frontiersin.org High levels of MCL-1 can prevent cancer cells from undergoing programmed cell death (apoptosis). Therefore, combining this compound with agents that inhibit MCL-1 presents a promising strategy to enhance therapeutic efficacy.

The inhibition of CDK9, a component of this compound's target profile, has been shown to suppress the transcription of the MCL1 gene. nih.gov This leads to a reduction in MCL-1 protein levels, thereby sensitizing cancer cells to apoptosis. For instance, the CDK inhibitor dinaciclib has been shown to suppress MCL-1 RNA and effectively sensitize HER2-amplified breast cancer models to HER2 inhibitors like neratinib (B1684480) and lapatinib (B449). nih.gov This suggests that the CDK9-inhibitory activity of this compound could work synergistically with direct MCL-1 inhibitors or other apoptosis-inducing agents.

Direct inhibitors of MCL-1, such as S63845 and AZD5991, have demonstrated potent anti-tumor activity in preclinical models. frontiersin.orgdovepress.com Combining these direct MCL-1 inhibitors with therapies that are resisted through MCL-1 upregulation is a logical approach. For example, the MCL-1 inhibitor S63845 has shown synergistic action with current therapies in preclinical models of triple-negative and HER2-amplified breast cancer. dovepress.com Furthermore, the direct inhibition of MCL-1 by AZD5991 or indirect inhibition via the CDK9 inhibitor AZD4573 has been shown to overcome resistance to the BCL-2 inhibitor venetoclax (B612062) in acute myeloid leukemia (AML) models. frontiersin.org

Table 2: Strategies for Targeting the MCL-1 Apoptotic Pathway

| Inhibitor | Mechanism of Action | Combination Rationale |

| Dinaciclib | CDK9 inhibitor, suppresses MCL-1 transcription. nih.gov | Sensitizes HER2-positive cancers to HER2 inhibitors. nih.gov |

| S63845 | Direct MCL-1 inhibitor. dovepress.com | Synergizes with therapies in triple-negative and HER2-amplified breast cancer. dovepress.com |

| AZD5991 | Direct MCL-1 inhibitor. frontiersin.org | Overcomes venetoclax resistance in AML. frontiersin.org |

| AZD4573 | CDK9 inhibitor, suppresses MCL-1. frontiersin.org | Overcomes venetoclax resistance in AML. frontiersin.org |

| PIK-75 | Dual PI3K and CDK9 inhibitor. frontiersin.org | Downregulates MCL-1 to overcome venetoclax resistance. frontiersin.org |

Strategies to Enhance Apoptosis in Resistant Models

Resistance to EGFR and HER2 inhibitors often involves the failure of cancer cells to undergo apoptosis. This can be due to insufficient levels of pro-apoptotic proteins or the overexpression of anti-apoptotic proteins. A key pro-apoptotic protein, BIM, is often downregulated in resistant cells. researchgate.netnih.gov

One strategy to enhance apoptosis is to increase the levels or activity of BIM. Research has shown that in mesenchymal EGFR mutant lung cancers, resistance to EGFR inhibitors is linked to insufficient BIM expression. researchgate.net Restoring BIM levels, for example through the use of BH3 mimetics like ABT-263, can re-sensitize these resistant cancers to EGFR inhibitors. researchgate.net

Furthermore, the signaling pathways downstream of EGFR/HER2, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, play a critical role in regulating apoptosis. annualreviews.org The ERK pathway can phosphorylate BIM, leading to its degradation, while the AKT pathway can suppress the transcription of other pro-apoptotic proteins like PUMA. annualreviews.org Therefore, combining this compound with inhibitors of these downstream pathways could prevent the degradation of pro-apoptotic proteins and enhance apoptosis. For example, combining the EGFR TKI osimertinib (B560133) with an ERK inhibitor has been shown to synergistically decrease the survival of resistant cell lines by enhancing apoptosis. researchgate.net

CDK9 inhibitors have also been shown to induce apoptosis in various cancer models, including those resistant to other therapies. nih.gov They can overcome resistance in cell lines resistant to melphalan, bortezomib, and doxorubicin. nih.gov This apoptotic induction is often linked to the downregulation of anti-apoptotic proteins like MCL-1. nih.gov

Investigating Adaptive Signaling Network Rewiring

Cancer cells can develop resistance to targeted therapies through a dynamic process known as adaptive signaling network rewiring. oaepublish.com This involves non-genomic changes where signaling pathways are re-routed to bypass the inhibited target. oaepublish.com

A common mechanism of adaptive resistance to EGFR and HER2 inhibitors is the feedback activation of other receptor tyrosine kinases (RTKs) or downstream signaling pathways. For example, inhibition of the MEK/ERK pathway can lead to a feedback activation of the PI3K/AKT pathway, often mediated by EGFR or other ERBB family members. oaepublish.com In triple-negative breast cancer, inhibition of EGFR can lead to the post-translational upregulation of ERBB3 (HER3), which then drives resistance. oaepublish.com

Investigating these rewired networks is crucial for identifying effective combination therapies. For instance, studies have shown that co-targeting EGFR and the non-receptor tyrosine kinase PYK2 can overcome this adaptive resistance by promoting the degradation of HER3. oaepublish.com

In KRAS-mutant cancers, inhibition of CDK9 can be synergistic with KRAS signaling inhibitors. nih.gov This is because CDK9 inhibition can prevent the adaptive feedback activation of RTKs like EGFR and HER2 that often occurs in response to KRAS inhibition. nih.gov This highlights the potential of this compound to counteract adaptive resistance mechanisms driven by network rewiring. The development of resistance to FOXM1 inhibitors in breast cancer has also been associated with the upregulation of HER2 or EGFR growth factor pathways, suggesting a potential role for inhibitors targeting these rewired processes. x-mol.net

Target Validation and Selectivity Profiling

Methodologies for Target Identification

The identification of the molecular targets for Egfr/her2/cdk9-IN-1 relies on a combination of robust biochemical and cellular assays, complemented by computational approaches.

Kinase Assays for IC50 Determination

A primary method for quantifying the inhibitory activity of a compound against a specific kinase is the determination of its half-maximal inhibitory concentration (IC50). For this compound, enzymatic inhibitory assays are conducted to measure its potency against its intended targets: Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinase 9 (CDK9). researchgate.net

Published data indicates that this compound, also referred to as compound 4 in some studies, is a potent inhibitor of these three kinases. medchemexpress.com The IC50 values have been reported as 90.17 nM for EGFR, 131.39 nM for HER2, and 67.04 nM for CDK9. medchemexpress.com These values demonstrate the compound's ability to inhibit the enzymatic activity of these kinases at nanomolar concentrations. For comparison, other compounds in the same series, such as Egfr/her2/cdk9-IN-2 (Compound 9) and Egfr/her2/cdk9-IN-3 (Compound 10), also show inhibitory activity against the same targets but with different potencies. medchemexpress.com For instance, Egfr/her2/cdk9-IN-2 has IC50 values of 145.35 nM (EGFR), 129.07 nM (HER2), and 117.13 nM (CDK9), while Egfr/her2/cdk9-IN-3 has values of 191.08 nM (EGFR), 132.65 nM (HER2), and 113.98 nM (CDK9). medchemexpress.com

Table 1: IC50 Values of this compound and Related Compounds

| Compound | EGFR IC50 (nM) | HER2 IC50 (nM) | CDK9 IC50 (nM) |

|---|---|---|---|

| This compound | 90.17 medchemexpress.com | 131.39 medchemexpress.com | 67.04 medchemexpress.com |

| Egfr/her2/cdk9-IN-2 | 145.35 medchemexpress.com | 129.07 medchemexpress.com | 117.13 medchemexpress.com |

| Egfr/her2/cdk9-IN-3 | 191.08 | 132.65 | 113.98 |

Computational Modeling and Molecular Docking Studies

To understand the binding mechanisms of quinazoline (B50416) derivatives, including compounds like this compound, molecular docking studies are frequently employed. researchgate.netmdpi.com These in silico methods predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns. frontiersin.org For CDK9, molecular docking can reveal key hydrogen bonding and hydrophobic interactions within the ATP-binding pocket. mdpi.comfrontiersin.org For instance, studies on similar kinase inhibitors have shown that specific structural motifs, like the N-phenylpyrimidin-2-amine in some CDK9 inhibitors, can form crucial hydrogen bonds with amino acid residues such as Thr29, Asp109, and Asn154 in the CDK9 binding region. mdpi.com Similarly, docking studies for EGFR and HER2 inhibitors help to visualize how the compound fits within the kinase domain, which is essential for designing molecules with high affinity and selectivity. mdpi.com The use of computational tools like AutoDock-Vina and GROMACS for molecular dynamics simulations further helps in assessing the stability of the ligand-protein complex. nih.gov

Proteomics-Based Approaches for Target Deconvolution

To gain a broader, unbiased view of a compound's targets within the complexity of the cellular environment, proteomics-based approaches are invaluable. acs.org These methods help to confirm intended targets and identify potential off-targets.

Chemoproteomics, particularly using kinobeads, is a powerful technique for profiling the targets of kinase inhibitors. tum.de This method involves immobilizing a broad-spectrum kinase inhibitor on beads to capture a large portion of the cellular kinome from a cell lysate. tum.de The compound of interest is then added in competition to assess which kinases it displaces from the beads, allowing for the determination of its targets and their apparent dissociation constants (Kd app). This approach has been successfully used to profile the selectivity of various kinase inhibitors, including those targeting CDKs. nih.gov For example, a chemoproteomics study revealed that the CDK4/6 inhibitor palbociclib (B1678290) also interacts with CDK9. nih.gov Such studies provide a comprehensive overview of a compound's kinase selectivity profile. tum.de

The Cellular Thermal Shift Assay (CETSA) is a technique that allows for the assessment of target engagement in living cells and cell lysates. cetsa.orgnews-medical.net The principle behind CETSA is that the binding of a ligand to a protein increases its thermal stability. news-medical.net By heating cells or lysates treated with a compound to various temperatures and then quantifying the amount of soluble protein remaining, it is possible to determine if the compound has bound to its target. news-medical.net This method has been used to validate the targets of kinase inhibitors. For example, CETSA was used to confirm that the drug PD0332991 is selective for CDK4 and CDK6, and does not bind to other CDKs like CDK2 or CDK9 in a cellular context. news-medical.net A proteomics-based version of CETSA, known as thermal proteome profiling or MS-CETSA, allows for the unbiased, proteome-wide identification of drug targets by analyzing changes in the thermal stability of thousands of proteins simultaneously. acs.orga-star.edu.sg

Chemoproteomics and Kinase Affinity Tools

Confirmation of On-Target Activity and Specificity

The confirmation of on-target activity for this compound involves integrating data from the aforementioned methodologies. The potent IC50 values from kinase assays provide direct evidence of enzymatic inhibition. medchemexpress.com Molecular docking studies offer a structural basis for these interactions, explaining how the compound occupies the ATP-binding pockets of EGFR, HER2, and CDK9. researchgate.net

Furthermore, proteomics approaches like chemoproteomics and CETSA are crucial for assessing the selectivity of the compound. tum.deresearchgate.net A study on a CDK9 inhibitor using multiple orthogonal proteomics methods, including chemoproteomics (kinobeads) and CETSA, demonstrated clear selectivity for the CDK family, with the highest affinity for CDK9. researchgate.net The chemoproteomics approach was also able to identify the interaction with CDK9's binding partners, such as Cyclin T1, in the p-TEFb complex. researchgate.net The CETSA experiments confirmed the direct binding of the inhibitor to CDK9. researchgate.net While specific proteomics data for this compound is not detailed in the provided search results, the application of these techniques to similar multi-kinase inhibitors underscores their importance in validating on-target activity and profiling specificity in a cellular context. nih.gov The collective evidence from these diverse experimental and computational approaches provides a robust validation of EGFR, HER2, and CDK9 as the primary targets of this compound.

Assessment of Potential Off-Target Effects Relevant to Mechanism of Action

Detailed selectivity screening is a standard procedure in drug development to characterize the interaction of a compound with a wide array of kinases, often referred to as a kinome scan. For this compound, which is also designated as Compound 4 in associated research, its primary inhibitory concentrations have been well-defined against its intended targets. medchemexpress.com

Table 1: On-Target Inhibitory Activity of this compound

| Target Kinase | IC₅₀ (nM) |

|---|---|

| EGFR | 90.17 |

| HER2 | 131.39 |

| CDK9 | 67.04 |

This table presents the half-maximal inhibitory concentrations (IC₅₀) of this compound against its primary kinase targets. medchemexpress.com

The development of inhibitors targeting CDKs and EGFR has highlighted the challenge of achieving high selectivity. univ-biskra.dz Early generations of CDK inhibitors were often "pan-CDK" inhibitors, targeting multiple CDKs without specificity, which led to significant dose-limiting toxicities due to the inhibition of CDKs essential for normal cell function. researchgate.netacs.orgtandfonline.com The advancement of more selective CDK9 inhibitors has been a key focus to minimize these off-target effects. researchgate.netnih.gov Given that the ATP-binding pocket is conserved across the CDK family, achieving selectivity for CDK9 over other members like CDK2 and CDK7 is a significant chemical challenge. biorxiv.org

Similarly, for EGFR inhibitors, off-target effects can contribute to toxicity. univ-biskra.dz The cross-reactivity with other kinases can lead to adverse events, and understanding this profile is essential. For instance, studies on other kinase inhibitors have demonstrated the importance of comprehensive profiling to identify unexpected interactions. nih.gov

While the primary publication detailing this compound focuses on its potent, multi-targeted mechanism against EGFR, HER2, and CDK9, a broad, publicly available kinome-wide selectivity profile assessing its activity against a large panel of other kinases has not been identified in the reviewed literature. nih.gov Such an assessment would be critical to fully understand its specificity and to identify any additional kinases that are inhibited at relevant concentrations. This information is vital to distinguish between on-target polypharmacology, where inhibition of multiple intended targets contributes to efficacy, and undesirable off-target activity that may lead to toxicity. The development of highly selective drugs aims to reduce these off-target inhibitions. nih.gov

Future Directions and Research Gaps in Egfr/her2/cdk9 in 1 Research

Comprehensive Understanding of Multi-Target Inhibition Synergies

A crucial area of future research lies in elucidating the synergistic mechanisms of EGFR/HER2/CDK9-IN-1. While the inhibitor targets three distinct proteins, the interplay between the inhibition of the EGFR/HER2 signaling cascade and the transcriptional regulator CDK9 is not fully understood. cancerindex.org Combined inhibition of EGFR/HER2 and CDK4/6, a related cyclin-dependent kinase, has been shown to resensitize tumors to EGFR/HER2 blockade. frontiersin.orgtandfonline.com This suggests that the dual action of this compound could overcome resistance mechanisms that plague single-target therapies. frontiersin.orgtandfonline.com Future studies should focus on dissecting the molecular crosstalk between these pathways to understand how simultaneous inhibition leads to enhanced anti-tumor effects.

Exploration of Novel Cancer Indications and Subtypes

The overexpression and aberrant activity of EGFR, HER2, and CDK9 are implicated in a wide range of cancers, suggesting that this compound could have broad therapeutic potential. mdpi.comnih.gov While initial research has focused on its effects in certain cancer types, a systematic exploration of its efficacy across a wider spectrum of malignancies is warranted. Research has shown that CDK9 is overexpressed in various cancers, including leukemia, cervical cancer, triple-negative breast cancer, melanoma, lung cancer, glioblastoma, endometrial cancer, and pancreatic cancer. mdpi.com Furthermore, high CDK9 expression is an independent predictor of poor prognosis in osteosarcoma. cancerindex.org The synergistic potential of combining CDK inhibitors with therapies targeting the Ras-Raf-Mek-Erk pathway has been demonstrated in breast cancer models with EGFR/HER2 overexpression or KRAS/BRAF mutations. nih.gov This highlights the need to investigate this compound in cancers with these specific molecular profiles.

Identification of Predictive Biomarkers for Response and Resistance

To advance this compound into the realm of precision medicine, the identification of predictive biomarkers is paramount. These biomarkers will be essential for selecting patients who are most likely to respond to treatment and for understanding mechanisms of resistance. For EGFR-directed therapies, biomarkers such as EGFR mutations, gene copy number, and protein expression have been investigated, though their predictive value can be limited. nih.gov In some cases, high EGFR expression has been associated with better outcomes with EGFR-targeted monoclonal antibodies in combination with chemotherapy. nih.gov For CDK inhibitors, factors like the expression of CDK9, its binding partners, and downstream targets like MCL-1 could serve as potential biomarkers. cancerindex.orgnih.gov Future research should employ genomic, transcriptomic, and proteomic approaches to identify reliable predictive biomarkers for this compound.

Investigation of Pharmacodynamic Biomarkers for On-Target Activity

Pharmacodynamic biomarkers are crucial for confirming that a drug is engaging its intended targets in patients and for optimizing its therapeutic window. For this compound, this would involve measuring the modulation of its targets and downstream signaling pathways. For instance, the phosphorylation status of EGFR, HER2, and their downstream effectors like AKT and ERK can serve as pharmacodynamic markers for the EGFR/HER2 inhibitory activity. nih.gov For CDK9, the phosphorylation of the RNA Polymerase II C-terminal domain and the expression of short-lived proteins like MCL-1 are established markers of its inhibition. nih.gov Additionally, HEXIM1 has been described as an excellent pharmacodynamic biomarker for CDK9 target engagement. cancerindex.org Clinical studies should incorporate the measurement of these biomarkers in accessible tissues like blood or tumor biopsies to confirm on-target activity. aacrjournals.org

Development of Advanced Preclinical Models to Mimic Tumor Heterogeneity and Microenvironment

To better predict the clinical efficacy of this compound, it is essential to move beyond traditional 2D cell culture models. Advanced preclinical models, such as patient-derived organoids and patient-derived xenografts (PDXs), can more accurately recapitulate the complexity of human tumors, including their heterogeneity and the influence of the tumor microenvironment. researchgate.net These models have been successfully used to study the response to CDK inhibitors and to identify druggable targets in various cancers. cancerindex.orgresearchgate.net For example, 3D cell culture models have been used to validate the effects of CDK9 inhibition in osteosarcoma. cancerindex.org Utilizing these sophisticated models will provide a more realistic assessment of the therapeutic potential of this compound and can help identify potential resistance mechanisms.

Rational Design of Next-Generation Multi-Target Inhibitors Based on Structural-Activity Relationships

The development of this compound provides a valuable scaffold for the rational design of next-generation multi-target inhibitors. By studying the structure-activity relationships (SAR) of this compound and its analogs, researchers can identify key chemical features responsible for its potency and selectivity. mdpi.comnih.gov This knowledge can then be used to design new molecules with improved pharmacological properties, such as enhanced potency, better selectivity, and more favorable pharmacokinetic profiles. mdpi.comnih.gov Molecular docking and computational modeling can aid in predicting how modifications to the chemical structure will affect binding to the target proteins. mdpi.commdpi.com

Translational Preclinical Research to Inform Future Therapeutic Strategies

A robust translational research program is essential to guide the clinical development of this compound. This includes in-depth preclinical studies to determine optimal combination strategies. For example, combining CDK9 inhibitors with other targeted agents, such as BCL-2 inhibitors like venetoclax (B612062), has shown synergistic effects in preclinical models of various cancers. nih.gov Similarly, combining HER2 inhibitors with CDK inhibitors has demonstrated efficacy in HER2-amplified breast cancers. nih.gov Translational research should also focus on understanding the mechanisms of acquired resistance to this compound and developing strategies to overcome it. This comprehensive preclinical evaluation will be critical for designing effective clinical trials and maximizing the therapeutic potential of this novel multi-targeted inhibitor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.